PND-1186
Overview
Description
VS-4718 is a potent and orally bioavailable small molecule compound that targets cancer stem cells through the inhibition of focal adhesion kinase (FAK). Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cell signaling, particularly in the processes of cell adhesion, migration, and survival. VS-4718 has shown significant anticancer activity in various leukemia models, both in vitro and in vivo .
Mechanism of Action
Target of Action
PND-1186, also known as SR2516, PND 1186, VS-4718, or Benzamide, is a potent inhibitor of Focal Adhesion Kinase (FAK) . FAK is a cytoplasmic protein-tyrosine kinase that associates with integrins and modulates various cellular processes including growth, survival, and migration .
Mode of Action
This compound interacts with FAK, inhibiting its activity. The inhibition of FAK by this compound is highly specific and reversible . This interaction results in the blocking of FAK and p130Cas tyrosine phosphorylation .
Biochemical Pathways
The inhibition of FAK by this compound affects several biochemical pathways. FAK is a key mediator of signal transduction downstream of integrins and growth factor receptors . By inhibiting FAK, this compound disrupts these signaling pathways, which can lead to the promotion of caspase-3 activation and triggering of cell apoptosis .
Pharmacokinetics
This compound exhibits promising pharmacokinetics. It has been shown that 100 mg/kg of this compound administered intraperitoneally (i.p.) inhibits tumor FAK Tyr-397 phosphorylation for 12 hours . Oral administration of 150 mg/kg this compound provides a more sustained pharmacokinetic profile .
Result of Action
The inhibition of FAK by this compound leads to various molecular and cellular effects. Notably, it promotes caspase-3 activation and triggers cell apoptosis . It has been shown to inhibit 4T1 breast carcinoma subcutaneous tumor growth, which is correlated with elevated tumor cell apoptosis and caspase 3 activation .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, under non-adherent conditions as spheroids and as colonies in soft agar, 0.1 µM this compound blocked FAK and p130Cas tyrosine phosphorylation, promoted caspase-3 activation, and triggered cell apoptosis . This suggests that the three-dimensional environment can influence the efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
VS-4718 is synthesized through a series of chemical reactions involving the formation of a pyridine ring and subsequent functionalization. The key steps include:
- Formation of the pyridine ring through a condensation reaction.
- Introduction of functional groups such as trifluoromethyl and methoxy groups.
- Coupling reactions to attach the morpholine and benzamide moieties.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of VS-4718 involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency in quality and yield. The use of automated reactors and purification systems helps in maintaining the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
VS-4718 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in VS-4718.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of VS-4718 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
VS-4718 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of focal adhesion kinase and its effects on cell signaling pathways.
Biology: Investigated for its role in targeting cancer stem cells and its potential to prevent cancer relapse.
Medicine: Undergoing clinical trials for its efficacy in treating various types of leukemia and solid tumors.
Industry: Potential applications in the development of new anticancer therapies and combination treatments with other chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
VS-6063: Another focal adhesion kinase inhibitor with similar anticancer properties.
TAE226: A dual focal adhesion kinase and insulin receptor kinase inhibitor.
PND-1186: A highly specific and reversible inhibitor of focal adhesion kinase
Uniqueness of VS-4718
VS-4718 is unique in its high specificity and potency as a focal adhesion kinase inhibitor. It has shown significant efficacy in targeting cancer stem cells, which are often resistant to conventional chemotherapy. Additionally, VS-4718 has demonstrated promising results in combination with other chemotherapeutic agents, enhancing their efficacy and potentially reducing the likelihood of cancer relapse .
Properties
IUPAC Name |
2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O3/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUBBWJDMLCRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061353-68-1 | |
Record name | VS-4718 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061353681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VS-4718 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VS-4718 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2BD0MW4OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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